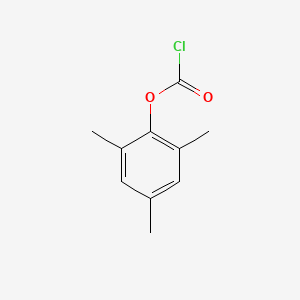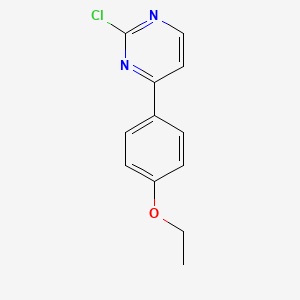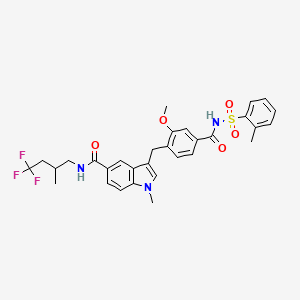
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate is an organic compound with a molecular formula of C11H14O3S This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and an acetic acid ethyl ester moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of hydroxy-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate exerts its effects is largely dependent on its chemical structure. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can be compared with other similar compounds such as:
4-Methoxyphenylboronic acid: Similar in having a phenyl ring with a substituent, but differs in the functional groups attached.
Ethyl 4-(methylsulfanyl)phenylacetate: Shares the methylsulfanyl and ester groups but differs in the presence of an oxo group instead of a hydroxy group.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
BANFDROXHCCHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)SC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)





![2-[4-(Methanesulfonyl)phenyl]-1-phenylethan-1-one](/img/structure/B8692764.png)

![1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid](/img/structure/B8692776.png)



